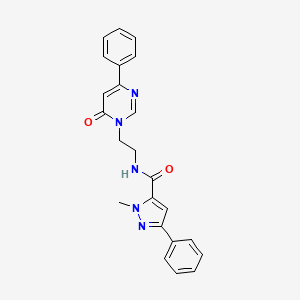![molecular formula C15H16N2O3S2 B2858980 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide CAS No. 899945-45-0](/img/structure/B2858980.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is an essential heterocyclic compound with a variety of properties and applications . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Thiophene derivatives can be synthesized through several methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of quinoline derivatives is often achieved through the Skraup reaction, Doebner reaction, or Combes quinoline synthesis .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . Quinoline, on the other hand, is a fused ring system, incorporating a benzene ring and a pyridine ring .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For instance, they can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and palladium-catalyzed direct arylation . Quinoline and its derivatives are also involved in numerous chemical reactions, including metal-catalyzed C-H activation and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which thiophene shares some similarities . Quinoline is a colorless hygroscopic liquid with a strong odor .Aplicaciones Científicas De Investigación
Methane Conversion and Utilization
Methane, a significant greenhouse gas, has been a subject of interest due to its potential for conversion to more valuable products. Research has explored the use of methanotrophs, bacteria that metabolize methane, for various biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable chemicals (Strong, Xie, & Clarke, 2015). Additionally, studies on the catalytic methylation of aromatics using methane suggest potential pathways for converting methane into transportable liquid fuels and chemicals, with zeolite catalysts playing a crucial role in these processes (Adebajo, 2007).
Environmental Impact of Methane
Methane's role as a greenhouse gas and its production and mitigation in various environments, including terrestrial and aquatic systems, have been extensively reviewed. The understanding of methane's sources, including microbial methanogenesis and its environmental impacts, is crucial for developing strategies to mitigate climate change (Dean et al., 2018).
Heterocyclic Compounds in Material Science
Research on quinoxaline derivatives, which share structural similarities with N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide, has demonstrated a variety of applications ranging from antimicrobial activities to treatment of chronic and metabolic diseases (Pereira et al., 2015). These compounds' diverse functional applications underline the potential for this compound in similar fields.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions could involve the synthesis of novel thiophene and quinoline derivatives with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . Further studies could also focus on exploring their biological activities and mechanisms of action.
Propiedades
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSECPNCUXOQKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858901.png)
![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858903.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858905.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)


![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)
![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)


